

# The Synthesis and Preparation of Apazone Dihydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Apazone dihydrate*

Cat. No.: *B1665128*

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This technical guide provides an in-depth overview of the synthesis and preparation of **Apazone dihydrate**, a non-steroidal anti-inflammatory drug (NSAID). The document outlines the chemical properties, synthesis route, experimental protocols, and the mechanism of action of Apazone.

## Compound Data

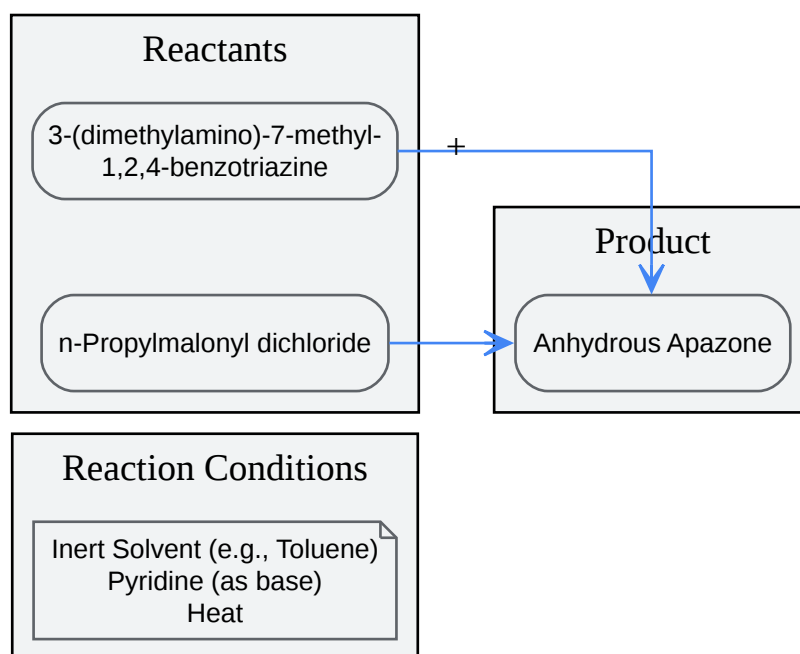
Apazone, and its dihydrate form, are characterized by the following properties:

Property	Anhydrous Apazone	Apazone Dihydrate
IUPAC Name	5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione[4]	5-(dimethylamino)-9-methyl-2-propylpyrazolo[1,2-a][1][2][3]benzotriazine-1,3-dione dihydrate
Synonyms	Azapropazone, Cinnopropazone, Prolixan[4]	Azapropazone Dihydrate
Molecular Formula	C <sub>16</sub> H <sub>20</sub> N <sub>4</sub> O <sub>2</sub> [4]	C <sub>16</sub> H <sub>20</sub> N <sub>4</sub> O <sub>2</sub> ·2H <sub>2</sub> O
Molecular Weight	300.36 g/mol [4]	336.39 g/mol
CAS Number	13539-59-8	60965-95-9
Appearance	Crystalline solid	Almost colorless crystals
Melting Point	Approximately 228-230 °C	Approximately 135-138 °C

## Synthesis of Anhydrous Apazone

The synthesis of Apazone proceeds via a cyclocondensation reaction between a benzotriazine derivative and a substituted malonyl derivative.

## Overall Reaction Scheme



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Caption: Overall reaction for the synthesis of anhydrous Apazone.

## Experimental Protocol: Synthesis of Anhydrous Apazone

This protocol is based on established chemical principles for similar heterocyclic compounds.

Materials:

- 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine
- n-Propylmalonyl dichloride
- Anhydrous toluene
- Anhydrous pyridine
- Hydrochloric acid (1 M)
- Saturated sodium bicarbonate solution

- Anhydrous magnesium sulfate
- Ethanol

Procedure:

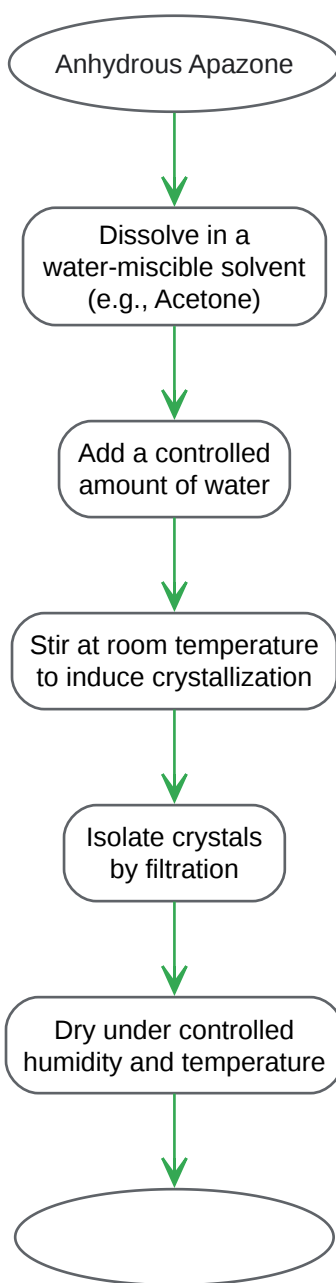
- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(dimethylamino)-7-methyl-1,2,4-benzotriazine in anhydrous toluene.
- Add a stoichiometric equivalent of anhydrous pyridine to the solution to act as a base.
- Slowly add a stoichiometric equivalent of n-propylmalonyl dichloride dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Filter the mixture to remove pyridine hydrochloride precipitate.
- Wash the filtrate sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Recrystallize the crude product from ethanol to yield pure anhydrous Apazone.

Parameter	Value/Condition
Reactant 1	3-(dimethylamino)-7-methyl-1,2,4-benzotriazine
Reactant 2	n-Propylmalonyl dichloride
Solvent	Anhydrous Toluene
Base	Anhydrous Pyridine
Reaction Temp.	Reflux (approx. 110 °C)
Reaction Time	4-6 hours
Purification	Recrystallization from ethanol
Expected Yield	70-80%

## Preparation of Apazone Dihydrate

**Apazone dihydrate** is prepared by the controlled hydration of the anhydrous form.

## Experimental Workflow



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Caption: Workflow for the preparation of **Apazone dihydrate**.

## Experimental Protocol: Preparation of Apazone Dihydrate

Materials:

- Anhydrous Apazone

- Acetone
- Distilled water

Procedure:

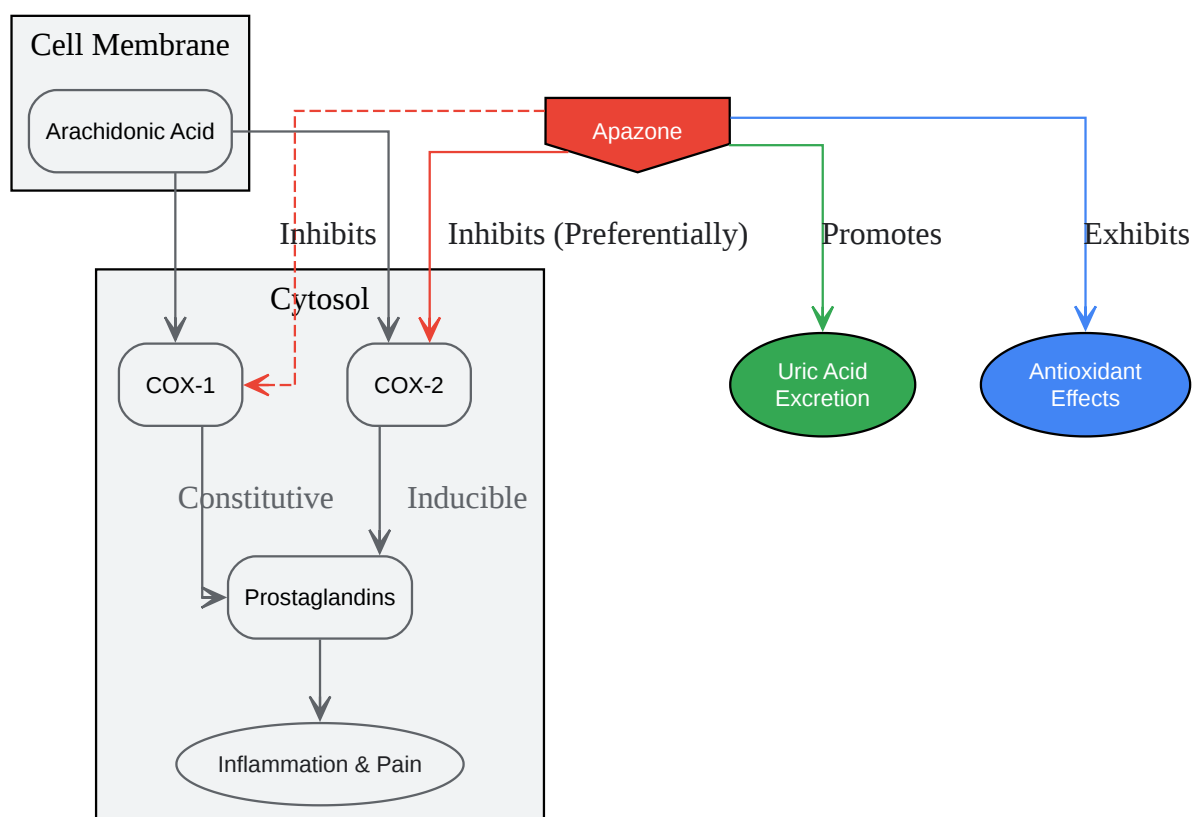
- Dissolve anhydrous Apazone in a minimal amount of acetone at room temperature.
- Slowly add distilled water to the stirred solution until a slight turbidity persists.
- Continue stirring at room temperature for 1-2 hours to allow for complete crystallization of the dihydrate.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of a cold acetone-water mixture.
- Dry the crystals in a desiccator at room temperature over a saturated solution of a salt that maintains a constant relative humidity (e.g., potassium acetate for ~23% RH) to prevent efflorescence or further hydration.

Parameter	Value/Condition
Starting Material	Anhydrous Apazone
Solvent	Acetone
Hydrating Agent	Distilled Water
Crystallization Temp.	Room Temperature
Drying Method	Desiccator with controlled humidity
Expected Form	Dihydrate crystals

## Mechanism of Action: Signaling Pathway

Apazone exerts its anti-inflammatory, analgesic, and uricosuric effects through multiple mechanisms. The primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, with a preference for COX-2.<sup>[1][2]</sup> This inhibition reduces the synthesis of prostaglandins, which are

key mediators of inflammation and pain.[1][2] Additionally, Apazone has been shown to have uricosuric properties, aiding in the excretion of uric acid, and exhibits antioxidant activity by scavenging free radicals.[1]



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Caption: Simplified signaling pathway for the mechanism of action of Apazone.

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